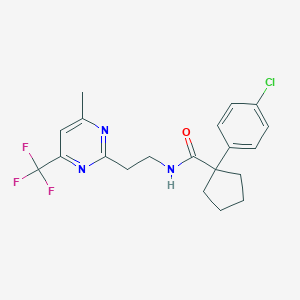

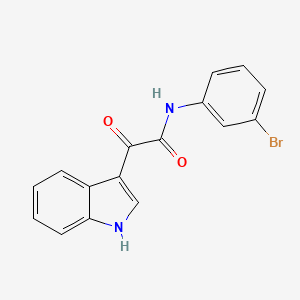

4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BC-LI-0186 es un compuesto que actúa como un inhibidor de la enzima GTPasa leucyl-tRNA sintetasa. Esta enzima es parte del complejo mTOR y funciona como un sensor de leucina, estimulando mTORC1 en presencia de leucina . BC-LI-0186 bloquea el sitio de acoplamiento para mTORC1, previniendo la activación de mTOR y el aumento de la síntesis de proteínas que normalmente es desencadenado por aminoácidos de cadena ramificada como la leucina .

Mecanismo De Acción

BC-LI-0186 ejerce sus efectos inhibiendo la interacción entre leucyl-tRNA sintetasa y la proteína de unión a GTP relacionada con Ras D. Esta inhibición previene la activación de mTORC1, lo que lleva a una disminución de la síntesis de proteínas y el crecimiento celular . El compuesto bloquea específicamente el sitio de acoplamiento para mTORC1 sin afectar la actividad catalítica separada de leucyl-tRNA sintetasa .

Análisis Bioquímico

Biochemical Properties

BC-LI-0186 plays a crucial role in biochemical reactions. It competes against RagD for LRS VC domain binding, thereby inhibiting lysosomal localization of LRS and mTORC1 activity . It does not affect LRS-Vps34, LRS-EPRS, RagB-RagD association, mTORC1 complex formation or the activities of 12 kinases .

Cellular Effects

The effects of BC-LI-0186 on various types of cells and cellular processes are profound. It influences cell function by inhibiting mTOR complex 1 activity by blocking binding to LRS without affecting catalytic activity . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

BC-LI-0186 exerts its effects at the molecular level through a variety of mechanisms. It competes against RagD for LRS VC domain binding, inhibiting Leu-dependent LRS lysosomal membrane localization . This does not affect ARF1 activation, AKT S473 phosphorylation, Glu- or Arg-dependent S6K phosphorylation, nor the cytosolic and mitochondrial LRS catalytic activities .

Temporal Effects in Laboratory Settings

Over time, BC-LI-0186 has shown to effectively suppress the growth of rapamycin-resistant MCT116 MM cancer cells with mTOR-S2035I mutation both in cultures and in mice in vivo .

Métodos De Preparación

La síntesis de BC-LI-0186 implica varios pasos, incluyendo la formación del anillo de pirazol y el enlace de sulfonamida. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial pueden implicar la ampliación de estas reacciones utilizando reactores de flujo continuo para asegurar una calidad y un rendimiento consistentes .

Análisis De Reacciones Químicas

BC-LI-0186 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar diferentes estados de oxidación.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

BC-LI-0186 tiene varias aplicaciones de investigación científica, incluyendo:

Comparación Con Compuestos Similares

BC-LI-0186 es único en su inhibición selectiva de leucyl-tRNA sintetasa y su capacidad para bloquear la activación de mTORC1 sin afectar otras vías . Compuestos similares incluyen:

BC-LI-0187: Otro inhibidor de leucyl-tRNA sintetasa con propiedades químicas ligeramente diferentes.

BC-LI-0188: Un compuesto con efectos inhibitorios similares pero diferente selectividad y potencia.

Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad, potencia y posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-16(2)21-17(3)24(4)25(22(21)26)18-10-12-20(13-11-18)30(27,28)23-14-15-29-19-8-6-5-7-9-19/h5-13,16,23H,14-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYWMHPZMHDCHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336671 |

Source

|

| Record name | BC-LI-0186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695207-56-8 |

Source

|

| Record name | BC-LI-0186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2781075.png)

![4-Chloro-3-nitropyrazolo[1,5-a]pyrazine](/img/structure/B2781081.png)

![4-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2781085.png)

![1-Methyl-5-[(4-{5-oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-3-carbonyl}piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2781087.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2781096.png)